molecular formula C17H20N2OS B2838921 2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 329067-63-2

2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2838921
CAS No.: 329067-63-2
M. Wt: 300.42
InChI Key: VUKMLSAEOJOBEU-UHFFFAOYSA-N
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Description

2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.42. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Synthesis Optimization

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown significant biological activity, with potential applications in cytostatic, antitubercular, and anti-inflammatory treatments. The study conducted by Chiriapkin et al. (2021) emphasized the importance of optimizing the synthesis conditions and developing a reliable method for high-performance liquid chromatography (HPLC) analysis of these compounds. This optimization is crucial for advancing the pharmacological properties of these azomethine derivatives and identifying leading compounds for further pharmaceutical development (Chiriapkin, Kodonidi, & Larsky, 2021).

Antimicrobial and Antitumor Activities

The synthesis and study of antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed these compounds to be more effective than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. A particular compound from this series demonstrated moderate inhibitory growth across all tested strains of microorganisms, suggesting its potential as a broad-spectrum antimicrobial agent (Kolisnyk et al., 2015).

Additionally, the antitumor activities of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides were investigated, showing significant effects against human tumor cell lines. This research highlights the potential of these compounds in cancer therapy, with two derivatives exhibiting high abilities to inhibit in vitro growth of tumor cells (Ostapiuk, Frolov, & Matiychuk, 2017).

Supramolecular Assembly and Heterogeneous Catalysis

The creation of amide functionalized covalent organic frameworks (COFs) using a BTA-based amine demonstrated the utility of these structures in Knoevenagel condensation reactions, indicating their potential for efficient heterogeneous catalysis. This application could revolutionize approaches to chemical synthesis, offering environmentally friendly and cost-effective alternatives (Li et al., 2019).

Fluorescence and Photophysical Properties

The microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls and their derivatives showcased their luminescence in the blue region with large Stokes shifts. These properties make them suitable for applications in organic electronics and photonics, where efficient emission and tunable optical properties are crucial (Novanna, Kannadasan, & Shanmugam, 2020).

Properties

IUPAC Name

2-amino-6-methyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-10-3-6-12(7-4-10)19-17(20)15-13-8-5-11(2)9-14(13)21-16(15)18/h3-4,6-7,11H,5,8-9,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKMLSAEOJOBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.